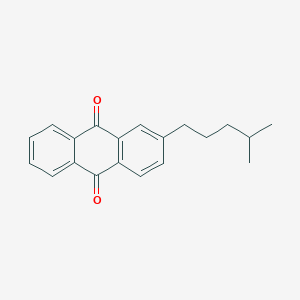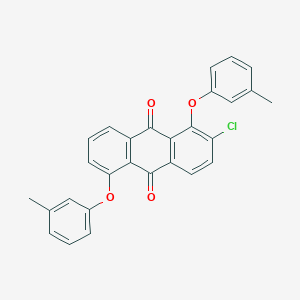
2-Chloro-1,5-bis(3-methylphenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and applications in various fields, including dyes, pigments, and pharmaceuticals . This specific compound features a 9,10-anthraquinone core substituted with chloro and m-tolyloxy groups, which can significantly influence its chemical and physical properties.
Métodos De Preparación
The synthesis of 2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is widely used for synthesizing anthracene-based derivatives . This reaction involves the coupling of a halogenated anthraquinone with m-tolyloxy groups under specific conditions, such as the presence of a palladium catalyst and a base. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dimethylformamide (DMF).
Análisis De Reacciones Químicas
2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, anthraquinones can intercalate into DNA, inhibiting the replication and transcription processes. They can also generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells . The specific pathways and targets depend on the structure and functional groups of the compound.
Comparación Con Compuestos Similares
2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in triplet–triplet annihilation upconversion systems.
1,4-Diaminoanthraquinone: Used in the synthesis of dyes and pigments, with notable biological activities.
Emodin: A naturally occurring anthraquinone with significant anticancer and anti-inflammatory properties.
The uniqueness of 2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
61601-43-2 |
|---|---|
Fórmula molecular |
C28H19ClO4 |
Peso molecular |
454.9 g/mol |
Nombre IUPAC |
2-chloro-1,5-bis(3-methylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H19ClO4/c1-16-6-3-8-18(14-16)32-23-11-5-10-20-24(23)26(30)21-12-13-22(29)28(25(21)27(20)31)33-19-9-4-7-17(2)15-19/h3-15H,1-2H3 |
Clave InChI |
NGQKNINSVOPTMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=C(C=C4)Cl)OC5=CC=CC(=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


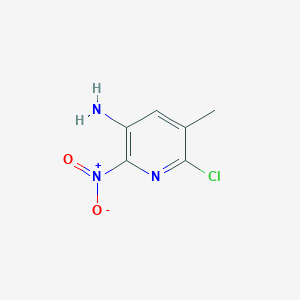
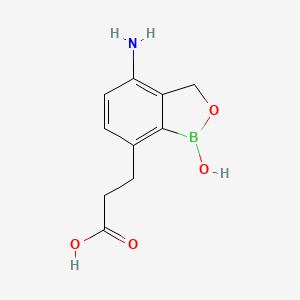
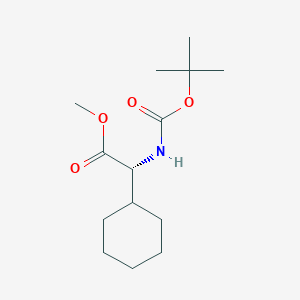
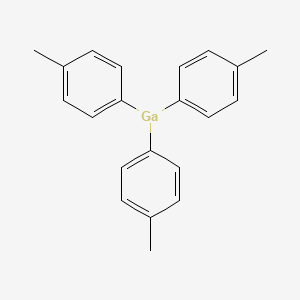


![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
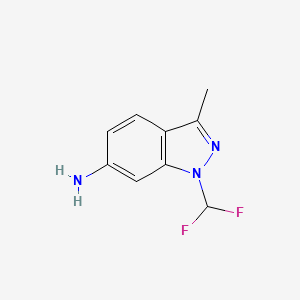
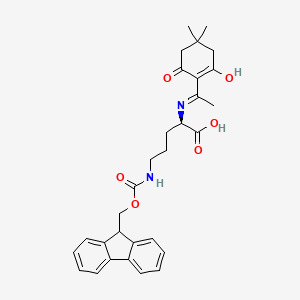

![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)
![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)

